[2-ethoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate
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Overview
Description
[2-ethoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines aromatic rings with hydrazinylidene and ester functionalities, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-naphthalen-2-yloxypropanoyl hydrazine, which is then reacted with 2-ethoxy-4-formylphenyl 4-methoxybenzoate under specific conditions to yield the final product. Common reagents used in these reactions include hydrazine hydrate, ethyl alcohol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[2-ethoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, [2-ethoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific biomolecules makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to target specific molecular pathways, making it a candidate for drug development in areas such as cancer treatment and antimicrobial therapy.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-ethoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The pathways involved in these interactions depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in the synthesis of various compounds.
Disilanes: Organosilicon compounds with unique electronic properties and applications in optoelectronic materials.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound used in complex synthesis and drug development.
Uniqueness
What sets [2-ethoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate apart from similar compounds is its unique combination of aromatic rings, hydrazinylidene, and ester functionalities. This structure allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile and valuable compound for scientific research and industrial applications.
Properties
CAS No. |
765311-41-9 |
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Molecular Formula |
C30H28N2O6 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C30H28N2O6/c1-4-36-28-17-21(9-16-27(28)38-30(34)23-11-13-25(35-3)14-12-23)19-31-32-29(33)20(2)37-26-15-10-22-7-5-6-8-24(22)18-26/h5-20H,4H2,1-3H3,(H,32,33)/b31-19+ |
InChI Key |
BAYOANJGPRJBOO-ZCTHSVRISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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